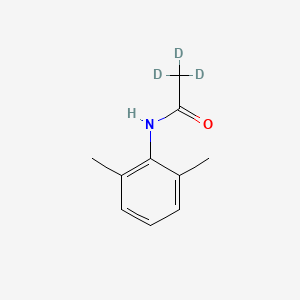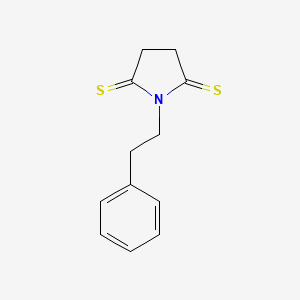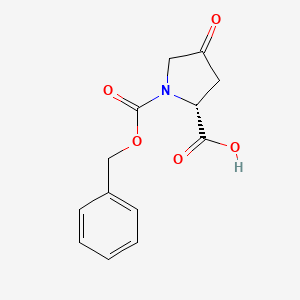
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide-d3 is a labeled analogue of 2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide, which is a major metabolite of Lysergamide. This compound is often used as an internal standard in various analytical applications . It has a molecular formula of C20H22D3N3O3 and a molecular weight of 358.45 .
Vorbereitungsmethoden
The synthesis of 2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide-d3 involves several stepsThe final step involves the incorporation of the deuterium atoms to obtain the labeled compound . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.
Analyse Chemischer Reaktionen
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like methanol and DMSO, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: As an internal standard in analytical chemistry for the quantification of lysergamide derivatives.
Biology: In metabolic studies to trace the pathways and transformations of lysergamide compounds.
Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lysergamide-based drugs.
Industry: In the development of new pharmaceuticals and the optimization of synthetic processes
Wirkmechanismus
The mechanism of action of 2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide-d3 involves its interaction with specific molecular targets and pathways. As a labeled analogue, it is primarily used to trace the metabolic fate of lysergamide compounds. It binds to the same receptors and undergoes similar metabolic transformations as its non-labeled counterpart, allowing researchers to study its pharmacokinetics and pharmacodynamics in detail.
Vergleich Mit ähnlichen Verbindungen
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide: The non-labeled version of the compound.
Lysergamide: The parent compound from which the derivatives are synthesized.
2-Oxo-3-hydroxylysergic Acid Methyl Propyl Amide: Another derivative with similar structural features
The deuterium labeling in this compound provides enhanced stability and allows for more precise analytical measurements in research applications.
Eigenschaften
CAS-Nummer |
1322625-15-9 |
|---|---|
Molekularformel |
C20H25N3O3 |
Molekulargewicht |
358.456 |
IUPAC-Name |
(6aR,9R)-5a-hydroxy-N-methyl-5-oxo-N-propyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C20H25N3O3/c1-4-8-22(2)18(24)12-9-14-13-6-5-7-15-17(13)20(26,19(25)21-15)10-16(14)23(3)11-12/h5-7,9,12,16,26H,4,8,10-11H2,1-3H3,(H,21,25)/t12-,16-,20?/m1/s1/i3D3 |
InChI-Schlüssel |
PSQLKUJBRLOLIQ-VRYGKQTCSA-N |
SMILES |
CCCN(C)C(=O)C1CN(C2CC3(C4=C(C2=C1)C=CC=C4NC3=O)O)C |
Synonyme |
(8β)-9,10-Didehydro-2,3-dihydro-3-hydroxy-N,6-dimethyl-2-oxo-N-propylergoline-8-carboxamide-d3; 2-Oxo-3-hydroxy LAMPA-d3; 2-Oxo-3-hydroxylysergic Acid-d3 Methyl Propyl Amide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











